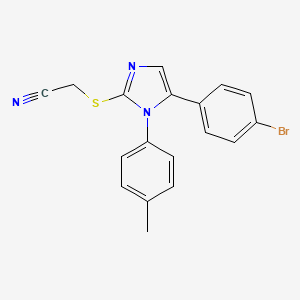
(4-((3-ブロモピリジン-2-イル)オキシ)ピペリジン-1-イル)(1-メチル-3-フェニル-1H-ピラゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule, featuring a combination of a pyridine ring substituted with bromine, a piperidine ring, and a pyrazole ring, all connected through methanone linkage. This unique structure indicates potential reactivity and application across various fields, including medicinal chemistry and material science.
科学的研究の応用
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interaction with biological targets, particularly enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, possibly as an inhibitor or modulator of specific biochemical pathways.
Industry: Its derivatives might be useful in creating advanced materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Start with 3-bromopyridine. It undergoes nucleophilic substitution with piperidin-1-ylmethanol to form (3-bromopyridin-2-yl)oxy)piperidin-1-yl) methanol.
Step 2: The hydroxyl group is then activated, possibly through the formation of a sulfonate ester, followed by substitution with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone to yield the final product.
Industrial Production Methods: Large-scale production of this compound would involve optimizing the reaction conditions like temperature, solvent choice, and catalyst use, to increase yield and purity. Methods like continuous flow reactors could be employed for efficient production.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation, especially at the piperidine ring, forming various oxidized products.
Reduction: The ketone group in methanone can be reduced to an alcohol group.
Substitution: Various substitutions can occur at the bromine site on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Uses reagents like KMnO₄ or H₂O₂ under controlled conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Common conditions include the use of bases like NaOH or catalysts like Pd/C in hydrogenation reactions.
Major Products Formed:
Oxidized forms of the compound.
Reduced derivatives, such as alcohols or hydrides.
Substituted derivatives where bromine is replaced with other functional groups.
作用機序
The compound exerts its effects by interacting with specific molecular targets. Its structure suggests it could fit into active sites of enzymes or receptors, inhibiting or modifying their activity. The piperidine and pyrazole rings can provide specific binding interactions through hydrogen bonding, hydrophobic effects, or π-π stacking with aromatic amino acids in proteins.
類似化合物との比較
(3-bromopyridin-2-yl)oxy)piperidin-1-yl)acetone.
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone.
Uniqueness: Compared to its analogs, the target compound’s particular substitution pattern provides it with distinctive physical and chemical properties, possibly enhancing its stability, reactivity, and interaction with biological targets. This makes it a compound of interest for further exploration in various fields.
This should cover a comprehensive overview of the compound . Does it help?
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQABMNSSTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2427829.png)

![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2427834.png)


![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427839.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)





![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)
